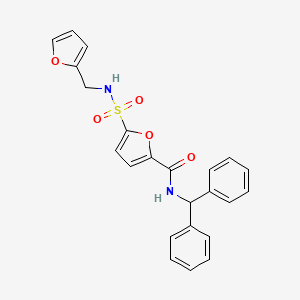

N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Description

N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a complex organic compound with a molecular formula of C23H20N2O5S. This compound is part of the furan family, which is known for its diverse biological and pharmacological properties . The furan nucleus is a key structural component in many medicinal compounds due to its reactivity and therapeutic potential .

Properties

IUPAC Name |

N-benzhydryl-5-(furan-2-ylmethylsulfamoyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5S/c26-23(25-22(17-8-3-1-4-9-17)18-10-5-2-6-11-18)20-13-14-21(30-20)31(27,28)24-16-19-12-7-15-29-19/h1-15,22,24H,16H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMYVZWOKHMWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity . The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

Industry: Its chemical properties make it useful in the development of new materials and industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the receptor and inhibits its activity, which can lead to the suppression of cancer cell growth . The compound’s structure allows it to interact with various pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan nucleus, known for its anticancer properties.

Furan-2-carboxamide derivatives: These compounds share a similar core structure and exhibit various biological activities.

Uniqueness

N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article delves into its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , indicating a sophisticated structure that includes a furan ring, which is known for its reactivity and biological significance. The presence of the benzhydryl and sulfamoyl groups enhances its potential as a therapeutic agent.

This compound primarily acts as an epidermal growth factor receptor (EGFR) inhibitor . By binding to the EGFR, it inhibits downstream signaling pathways that promote cell proliferation and survival, making it a promising candidate in cancer treatment .

1. Anti-Cancer Activity

Research has shown that this compound exhibits significant anti-cancer properties. A study assessing various derivatives indicated that compounds similar to this compound demonstrated potent activity against several cancer cell lines, including HepG2, Huh-7, and MCF-7. The following table summarizes the anti-cancer activity based on cell viability percentages:

| Compound | Cell Line | Cell Viability (%) |

|---|---|---|

| 4d | HepG2 | 33.29 |

| 4a | HepG2 | 35.01 |

| 4b | HepG2 | 37.31 |

| 4c | HepG2 | 39.22 |

| Doxorubicin | HepG2 | 0.62 |

The results indicate that the para-methyl-substituted derivative (4d) exhibited the highest anti-cancer activity, suggesting that electron-donor substituents enhance efficacy .

2. Anti-Microbial Activity

In addition to its anti-cancer properties, this compound has shown promising antimicrobial activity. The following table presents the results of antimicrobial tests against various bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| 4b | E.coli | 10.5 | 280 |

| 4a | S.aureus | 13 | 265 |

| 4f | B.cereus | 16 | 230 |

These findings suggest that this compound could serve as a foundation for developing new antimicrobial agents .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Study on Anti-Cancer Efficacy : A comparative analysis of several furan derivatives revealed that modifications to the furan structure significantly impacted their cytotoxicity against cancer cells, highlighting the importance of structure-activity relationships (SAR) in drug design .

- Evaluation of Antimicrobial Properties : Another study evaluated the antimicrobial efficacy of various derivatives against common pathogens, establishing a correlation between chemical structure and biological activity.

Q & A

Basic: What synthetic strategies are recommended for preparing N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide, and how do coupling reagents influence reaction efficiency?

Methodological Answer:

The synthesis involves sequential functionalization of the furan-2-carboxamide scaffold. Key steps include:

- Sulfamoylation: Introduce the sulfamoyl group at the 5-position of the furan ring using sulfamoyl chloride under anhydrous conditions with a base (e.g., pyridine) to scavenge HCl .

- Benzhydryl Attachment: React the intermediate with benzhydryl bromide via nucleophilic substitution, requiring inert atmosphere (N₂/Ar) and catalysts like KI to enhance reactivity .

- Amide Coupling: Use carbodiimide-based reagents (e.g., DCC/DMAP) to couple the furan-2-ylmethyl amine to the sulfamoyl group. DMAP accelerates acyl transfer, improving yield (typically 60–75%) .

Optimization: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify benzhydryl protons (δ 5.2–5.5 ppm, singlet) and furan protons (δ 6.3–7.4 ppm). Sulfamoyl NH appears as a broad peak at δ 8.0–8.5 ppm. ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and sulfonamide (S=O, ~120 ppm) groups .

- FT-IR: Key peaks include N-H stretch (3300 cm⁻¹, sulfamoyl), C=O (1680 cm⁻¹, carboxamide), and S=O asymmetric/symmetric stretches (1350/1150 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (calculated for C₂₄H₂₁N₂O₅S: 449.12 g/mol). Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How should researchers address contradictory bioactivity data in cytotoxicity assays?

Methodological Answer:

Contradictions may arise from assay conditions or cell-line variability. Mitigation strategies include:

- Standardized Protocols: Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin). Replicate experiments ≥3 times .

- Dose-Response Curves: Test 0.1–100 µM concentrations to identify IC₅₀ values. Use nonlinear regression (GraphPad Prism) for statistical analysis .

- Mechanistic Validation: Combine cytotoxicity assays with apoptosis markers (Annexin V/PI staining) or target-specific assays (e.g., kinase inhibition) to confirm mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.